Spectroscopic Profiling of 2-(4-Bromophenyl)-1-(3-pyridinyl)-ethanone: An In-Depth Technical Guide
Spectroscopic Profiling of 2-(4-Bromophenyl)-1-(3-pyridinyl)-ethanone: An In-Depth Technical Guide
Executive Summary
2-(4-Bromophenyl)-1-(3-pyridinyl)-ethanone (CAS: 106997-54-0)[1] is a critical bifunctional intermediate in medicinal chemistry, frequently serving as a precursor for complex nitrogen-containing heterocycles such as kinase inhibitors. Structurally analogous to deoxybenzoins[2], this molecule features a central ketone bridged by a 3-pyridyl group and a 4-bromobenzyl moiety. This whitepaper provides a comprehensive, self-validating spectroscopic profile—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS)—to guide structural elucidation and quality control in drug development workflows.
Mechanistic Causality in Spectroscopic Behavior
The structural architecture of this compound dictates unique electronic environments that govern its spectral signatures[3]:
-
Anisotropic Deshielding : The methylene (-CH₂-) bridge is flanked by a highly polarizing carbonyl group and an electron-rich 4-bromophenyl ring. This dual anisotropy pushes the methylene protons significantly downfield compared to standard aliphatic chains.
-
Inductive Effects of Pyridine : The electronegative nitrogen atom in the 3-pyridyl ring withdraws electron density via both inductive and resonance effects, resulting in extreme deshielding of the protons at the C2 and C6 positions of the pyridine ring.
-
Isotopic Signatures : The presence of a single bromine atom introduces a diagnostic isotopic footprint in mass spectrometry due to the near-equal natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).
High-Resolution Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
The NMR data reflects the rigid electronic compartmentalization of the molecule. The data below is standardized for CDCl₃ at 298 K[3].
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| 9.20 | dd | 1H | 2.2, 0.8 | Pyridyl H-2 (ortho to N, ortho to C=O) |
| 8.80 | dd | 1H | 4.8, 1.6 | Pyridyl H-6 (ortho to N) |
| 8.25 | dt | 1H | 8.0, 2.0 | Pyridyl H-4 (para to N) |
| 7.45 | d | 2H | 8.4 | 4-Bromophenyl H-3, H-5 (ortho to Br) |
| 7.40 | ddd | 1H | 8.0, 4.8, 0.8 | Pyridyl H-5 (meta to N) |
| 7.15 | d | 2H | 8.4 | 4-Bromophenyl H-2, H-6 (ortho to CH₂) |
| 4.25 | s | 2H | - | Methylene (-CH₂-) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| 196.5 | Quaternary (C=O) | Ketone Carbonyl |
| 153.8 | CH | Pyridyl C-6 |
| 150.2 | CH | Pyridyl C-2 |
| 135.5 | CH | Pyridyl C-4 |
| 133.0 | Quaternary | 4-Bromophenyl C-1 (ipso to CH₂) |
| 131.8 | CH | 4-Bromophenyl C-3, C-5 |
| 131.5 | Quaternary | Pyridyl C-3 (ipso to C=O) |
| 131.0 | CH | 4-Bromophenyl C-2, C-6 |
| 123.5 | CH | Pyridyl C-5 |
| 121.0 | Quaternary | 4-Bromophenyl C-4 (ipso to Br) |
| 44.5 | CH₂ | Methylene Bridge |
Fourier-Transform Infrared (FTIR) Spectroscopy
The vibrational modes are dominated by the conjugated system. The strong electron-withdrawing nature of the 3-pyridyl ring slightly stiffens the carbonyl bond compared to isolated aliphatic ketones.
Table 3: FTIR-ATR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3050 | Weak | Aromatic C-H stretch |
| 2920, 2850 | Weak | Aliphatic C-H stretch (methylene) |
| 1690 | Strong | C=O stretch (conjugated ketone) |
| 1585, 1480 | Medium | Aromatic C=C and C=N ring stretches |
| 1070 | Strong | Aryl C-Br stretch |
Mass Spectrometry (EI, 70 eV)
Under electron ionization, alkyl pyridyl ketones undergo predictable fragmentation[4]. The primary driver is α-cleavage adjacent to the carbonyl, heavily favoring the retention of the charge on the nitrogen-containing fragment due to the extreme stability of the resulting nicotinoyl cation.
Table 4: GC-MS Fragmentation Data
| m/z | Relative Abundance (%) | Fragment Identity |
|---|---|---|
| 277 | 15 | Molecular Ion [M]⁺ (⁸¹Br isotope) |
| 275 | 15 | Molecular Ion [M]⁺ (⁷⁹Br isotope) |
| 171 | 20 | 4-Bromobenzyl cation (⁸¹Br) |
| 169 | 20 | 4-Bromobenzyl cation (⁷⁹Br) |
| 106 | 100 | Nicotinoyl cation (Base Peak) |
| 78 | 45 | Pyridyl cation (Loss of CO from m/z 106) |
Experimental Workflows & Self-Validating Protocols
Protocol A: High-Resolution NMR Acquisition
-
Sample Preparation : Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
-
Validation Check : Ensure the solution is particulate-free. Particulates distort the magnetic field homogeneity, leading to poor line shape. Filter through a glass wool plug if necessary.
-
Tuning and Shimming : Insert the sample into the NMR probe. Perform automated or manual tuning and matching (ATM) for the ¹H and ¹³C nuclei. Shim the Z-axis gradients until the lock level is stable and maximized.
-
Acquisition : Execute a standard 30-degree pulse sequence (zg30 for ¹H, zgpg30 for ¹³C).
-
Internal Calibration : Post-Fourier transform, calibrate the spectrum by setting the residual CHCl₃ peak to exactly 7.26 ppm (¹H) and 77.16 ppm (¹³C). This step self-validates the chemical shift accuracy and ensures field drift has not compromised the data[3].
Protocol B: GC-MS (Electron Ionization) Analysis
-
System Tuning : Prior to sample injection, run a standard tune using Perfluorotributylamine (PFTBA). Validate that the m/z 69, 219, and 502 peaks are within 0.1 Da of their theoretical values and that isotopic ratios are correct.
-
Sample Injection : Inject 1 µL of a 1 mg/mL solution (in dichloromethane) into the GC inlet (split ratio 50:1, inlet temp 250°C).
-
Chromatography : Use a non-polar capillary column (e.g., HP-5MS). Program the oven from 100°C to 280°C at 15°C/min.
-
Ionization : Maintain the MS source at 230°C with an electron energy of 70 eV.
-
Data Validation : Confirm the presence of the 1:1 isotopic doublet at m/z 275/277, which self-validates the structural integrity of the brominated precursor prior to fragmentation[4].
Data Visualization
Figure 1: Primary electron ionization (EI) mass fragmentation pathway.
Figure 2: Standard operating procedure for high-resolution NMR acquisition.
References
-
Sigma-Aldrich. Ethanone (CAS 106997-54-0). MilliporeSigma. 1
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. 3
-
Tomer, K. B., & Djerassi, C. (1973). Mass spectrometry in structural and stereochemical problems. CCXXXIV. Alkyl pyridyl ketones. Journal of Organic Chemistry. 4
-
Jha, H. C., Zilliken, F., Offermann, W., & Breitmaier, E. (1981). Carbon-13 nmr shifts and C—H coupling constants of deoxybenzoins and related acetophenones. Canadian Journal of Chemistry.2
